Methyl 4,5-dimethylthiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-6(2)11-4-7(5)8(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRBMZZUBBZAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601203188 | |
| Record name | 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601203188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-13-8 | |
| Record name | 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14559-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dimethyl-3-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014559138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601203188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-dimethyl-3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4,5 Dimethylthiophene 3 Carboxylate
Conventional Approaches for Thiophene (B33073) Carboxylate Synthesis
Traditional methods for constructing the thiophene ring often rely on the condensation of acyclic precursors to build the heterocyclic system in a single, convergent step.
The Gewald reaction is a cornerstone in thiophene synthesis, renowned for its ability to produce highly substituted 2-aminothiophenes from simple starting materials. pharmaguideline.comorganic-chemistry.org This multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgwikipedia.org
For the synthesis of a direct precursor to the target molecule, the Gewald reaction would utilize 2-butanone (B6335102), methyl cyanoacetate, and elemental sulfur. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.orgarkat-usa.org This process yields Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. nih.gov While this product is not the final target, it is a critical intermediate that can be chemically modified, for instance through deamination via diazotization, to afford Methyl 4,5-dimethylthiophene-3-carboxylate. The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring, making it a powerful tool in heterocyclic chemistry. mdpi.comresearchgate.net
Table 1: Substrate Scope in Gewald Synthesis of 2-Aminothiophene Precursors
| Ketone/Aldehyde | Activated Nitrile | Base | Product |
| 2-Butanone | Methyl Cyanoacetate | Morpholine | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| Cyclohexanone | Malononitrile | Triethylamine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl Cyanoacetate | Piperidine | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Phenylacetaldehyde | Malononitrile | Morpholine | 2-Amino-5-phenylthiophene-3-carbonitrile |
A more direct approach to thiophene-3-carboxylates involves the [3+2] cycloaddition reaction between an α-mercaptoketone and an activated alkyne, such as a propiolate ester. benthamdirect.comresearchgate.net This method constructs the thiophene ring with the desired carboxylate functionality directly at the 3-position.
In the context of synthesizing this compound, the key precursors are 3-mercapto-2-butanone (B1585005) and methyl propiolate. The reaction is typically catalyzed by a base, such as potassium tert-butoxide. benthamdirect.comeurekaselect.com The mechanism involves the base-promoted deprotonation of the thiol in 3-mercapto-2-butanone, which then undergoes a Michael addition to the electron-deficient triple bond of methyl propiolate. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration (aromatization) to furnish the final substituted thiophene product. researchgate.net This strategy offers a convergent and efficient route to the target molecule. benthamdirect.com
Table 2: Cycloaddition Reactions for Thiophene-3-carboxylate Synthesis
| α-Mercaptoketone | Activated Alkyne | Catalyst/Base | Product |
| 3-Mercapto-2-butanone | Methyl Propiolate | Potassium tert-butoxide | This compound |
| 2-Mercaptoacetophenone | Ethyl Propiolate | Sodium Ethoxide | Ethyl 5-phenylthiophene-3-carboxylate |
| 1-Mercapto-2-propanone | Dimethyl acetylenedicarboxylate | Triethylamine | Dimethyl 4-methylthiophene-2,3-dicarboxylate |
Modern and Catalyst-Mediated Synthetic Strategies
Contemporary synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. These include the use of alternative energy sources like microwaves and the development of highly efficient catalytic systems.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govajgreenchem.comajchem-a.com The principles of microwave heating rely on the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. ajgreenchem.comnih.gov
Both the Gewald synthesis and cycloaddition reactions can be significantly enhanced through the application of microwave energy. mdpi.comresearchgate.net For instance, microwave-assisted Gewald reactions have been performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net Similarly, other thiophene syntheses, such as Suzuki and Stille cross-coupling reactions used for creating oligothiophenes, benefit from microwave assistance, achieving completion in minutes rather than hours. acs.orgresearchgate.netresearchgate.net This acceleration is attributed to the efficient energy transfer that helps overcome activation barriers more effectively than conventional thermal methods. ajchem-a.com
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Thiophene Formation
| Reaction Type | Conventional Conditions | Microwave Conditions | Key Advantages of Microwave |
| Gewald Reaction | 36-40 hours, reflux in solvent mdpi.com | 5-15 minutes, often solvent-free mdpi.comresearchgate.net | Reduced time, higher yield, greener |
| Suzuki Coupling | 12-24 hours, reflux in solvent researchgate.net | 6-11 minutes, solvent-free acs.orgresearchgate.net | Drastic time reduction, improved efficiency |
| Paal-Knorr Synthesis | Several hours, high temperature | 10-30 minutes, lower bulk temp. organic-chemistry.org | Faster, cleaner reaction, higher purity |
Base catalysis is fundamental to many thiophene ring-forming reactions, facilitating crucial bond formations through deprotonation and subsequent nucleophilic attack. benthamdirect.comnih.gov In the cycloaddition pathway to this compound, a base like potassium tert-butoxide plays a multifaceted role. benthamdirect.comeurekaselect.com
Initially, the base deprotonates the α-mercaptoketone, generating a thiolate anion. This highly nucleophilic species then adds to the activated alkyne (Michael addition). The subsequent step is an intramolecular cyclization, often a Dieckmann-like condensation, where an enolate formed from the ketone attacks the ester group. The final step involves elimination and rearrangement, driven by the stability of the aromatic thiophene ring, which is also promoted by the basic conditions.
Another classical base-catalyzed method is the Fiesselmann thiophene synthesis, which constructs the thiophene ring from thioglycolic acid derivatives and α,β-acetylenic esters. derpharmachemica.comwikipedia.org This reaction proceeds through a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation to form the thiophene carboxylate core. derpharmachemica.com These examples underscore the critical role of bases in orchestrating the complex sequence of events that lead to the formation of the thiophene heterocycle.
Chemical Reactivity and Mechanistic Investigations of Methyl 4,5 Dimethylthiophene 3 Carboxylate
Electrophilic and Nucleophilic Transformations on the Thiophene (B33073) Core
The thiophene ring is inherently aromatic and typically undergoes electrophilic substitution reactions more readily than benzene (B151609). chemenu.comnumberanalytics.com The sulfur atom can stabilize the cationic intermediate (a sigma complex) formed during the reaction. numberanalytics.com In Methyl 4,5-dimethylthiophene-3-carboxylate, the positions on the thiophene core are C2 (unsubstituted), C3 (ester), C4 (methyl), and C5 (methyl).
Electrophilic Aromatic Substitution:
The reactivity and regioselectivity of electrophilic attack are influenced by the combined electronic effects of the substituents. The methyl groups at C4 and C5 are activating, electron-donating groups, which increase the electron density of the ring, making it more susceptible to electrophiles. Conversely, the methyl carboxylate group at C3 is a deactivating, electron-withdrawing group.
Electrophilic substitution is strongly favored at the unoccupied α-position (C2), as this position is most activated by the sulfur heteroatom and less sterically hindered compared to the fully substituted C3, C4, and C5 positions. Typical electrophilic substitution reactions that thiophenes undergo include nitration, bromination, and Friedel-Crafts acylation. numberanalytics.com For this specific molecule, the reaction would be predicted to occur regioselectively at the C2 position.
| Reaction Type | Reagents | Predicted Major Product |
| Bromination | Br₂ in acetic acid | Methyl 2-bromo-4,5-dimethylthiophene-3-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Methyl 4,5-dimethyl-2-nitrothiophene-3-carboxylate |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Methyl 2-acyl-4,5-dimethylthiophene-3-carboxylate |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally unfavorable. derpharmachemica.com Such reactions typically require the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups. numberanalytics.com For this compound, direct nucleophilic attack on the thiophene core is unlikely. However, derivatives of this compound can be synthesized to facilitate such reactions. For instance, a related compound, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, readily reacts with various nucleophiles where the chlorosulfonyl group is displaced. google.com
Heterocyclic Annulation Reactions and Fused Ring System Formation
This compound and its derivatives are important precursors for the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. These reactions often involve transforming the existing substituents into reactive groups that can participate in cyclization.
A prominent strategy involves the use of 2-aminothiophene derivatives, which can be synthesized via the Gewald reaction . wikipedia.orgmdpi.comarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org While this compound is not a direct product of the Gewald reaction, its structural isomer, methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is readily prepared from 2-butanone (B6335102) and methyl cyanoacetate. chemicalbook.com This amino-substituted thiophene is a versatile building block for fused systems like thienopyrimidines. nih.gov
Derivatives of this compound can be used to construct other fused rings:
Thieno[3,2-b]pyridines: These fused systems are of interest for their biological activities. mdpi.comnih.gov Synthesis can be achieved by first introducing functional groups that can undergo cyclization. For example, hydrolysis of the ester to a carboxylic acid, conversion to an acid chloride, and subsequent reaction with an appropriate amine could initiate a cyclization pathway to form a thieno[3,2-b]pyridinone ring. nih.gov
Thieno[3,2-b]thiophenes: These systems are explored in materials science. researchgate.net Synthetic strategies often involve intramolecular condensation reactions like the Dieckmann condensation, which could be applied to a suitably functionalized derivative of the starting thiophene. mdpi.com
The general approach involves modifying the ester and methyl groups to create ortho-disposed functionalities that can undergo intramolecular cyclization, or by introducing new substituents at the C2 position that can participate in annulation reactions.
Oxidative Transformations and Proposed Metabolic Pathways for Thiophene Analogues
The oxidative metabolism of thiophene-containing compounds is of significant interest, particularly in drug development, as it can lead to the formation of reactive metabolites. nih.gov The primary enzymes responsible for this are the cytochrome P450 (CYP) monooxygenases found mainly in the liver. mdpi.comnih.govmdpi.com
For thiophene analogues, two main oxidative pathways have been proposed:
S-Oxidation: The sulfur atom of the thiophene ring can be oxidized by CYP enzymes to form a thiophene S-oxide. nih.gov This intermediate is a reactive electrophile. It can undergo a Michael-type addition with biological nucleophiles, such as the thiol group of glutathione (B108866) or cysteine residues in proteins.
Epoxidation: The C2=C3 or C4=C5 double bonds of the thiophene ring can be epoxidized to form a thiophene epoxide. This epoxide is also highly reactive and can rearrange or be attacked by nucleophiles.
Based on these established pathways, a proposed metabolic transformation for this compound would involve initial oxidation by a CYP enzyme (e.g., CYP3A4) to form the corresponding S-oxide. nih.govyoutube.com This reactive intermediate could then be detoxified by conjugation with glutathione or could potentially bind to other cellular macromolecules. The presence of four substituents on the ring may influence the rate and regioselectivity of epoxidation, but S-oxidation remains a highly probable metabolic fate.
| Metabolic Step | Enzyme System | Intermediate/Product | Implication |
| S-Oxidation | Cytochrome P450 | This compound S-oxide | Formation of a reactive electrophilic intermediate |
| Conjugation | Glutathione S-transferase | Glutathione conjugate | Detoxification and excretion |
| Covalent Binding | - | Protein adducts | Potential for idiosyncratic toxicity |
Advanced Structural Characterization of Methyl 4,5 Dimethylthiophene 3 Carboxylate and Its Derivatives
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for Methyl 4,5-dimethylthiophene-3-carboxylate is not publicly available, extensive analysis of closely related derivatives, particularly Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, provides significant insight into the expected solid-state characteristics. The structural data from these analogues serve as a robust model for understanding the crystalline architecture of the target compound.
Based on studies of analogous thiophene (B33073) derivatives, it is anticipated that this compound would crystallize in a common crystal system for such organic molecules. For instance, the structurally similar compound Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystallizes in the monoclinic system with the space group P2₁/c. nih.gov This space group is prevalent for organic compounds, indicating a centrosymmetric packing arrangement. The unit cell parameters for this analogue have been precisely determined, providing a quantitative description of the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9487 (2) |
| b (Å) | 9.8939 (3) |
| c (Å) | 13.4348 (4) |
| β (°) | 106.143 (2) |
| Volume (ų) | 1014.90 (5) |
| Z | 4 |
In the solid state, the packing of molecules is governed by a network of intermolecular forces. While this compound lacks strong hydrogen bond donors, it can act as an acceptor via the oxygen atoms of the carboxylate group, forming weak C–H···O hydrogen bonds. The crystal packing of related structures often features such interactions. nih.gov
Another crucial interaction for aromatic systems is π-stacking. acs.org The electron-rich thiophene rings can interact with each other in a face-to-face or slipped-stack arrangement, driven primarily by dispersion forces. acs.orgmdpi.com These π-π interactions are fundamental in dictating the packing motif and contribute significantly to the stability of the crystal lattice. acs.org In some derivatives, C–H···π interactions, where a hydrogen atom from a methyl group interacts with the π-system of an adjacent thiophene ring, are also observed, further stabilizing the three-dimensional structure. nih.gov
Substituents on aromatic rings, such as methyl groups, can exhibit rotational disorder within a crystal lattice. nih.govresearchgate.net This phenomenon is observed in the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, where the hydrogen atoms of the two methyl groups at the C4 and C5 positions are disordered over two distinct orientations. nih.govresearchgate.net This indicates that the methyl groups can adopt different rotational conformations within the solid state, a common feature for groups with low rotational barriers. nih.gov The ester group also possesses conformational flexibility, primarily through rotation around the C(ring)–C(ester) and C–O single bonds, although the drive for planarity with the ring, as noted by the small dihedral angle, restricts this flexibility to some extent.
High-Resolution Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, the ¹H and ¹³C NMR spectra provide a definitive map of the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry and lack of proton-proton coupling between distinct groups.
A singlet in the aromatic region (around 7.0-8.0 ppm) is predicted for the single proton at the C2 position of the thiophene ring. nih.govrsc.org
A singlet corresponding to the three protons of the methoxy (B1213986) group (–OCH₃) is expected in the range of 3.8–3.9 ppm. nih.gov
Two distinct singlets for the methyl groups at the C4 and C5 positions are anticipated in the alkyl region, likely between 2.0 and 2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule.
The carbonyl carbon (C=O) of the ester group is expected to resonate significantly downfield, typically in the range of 160–165 ppm. acs.org
The four carbons of the thiophene ring would appear in the aromatic region (approximately 110–150 ppm). The specific shifts are influenced by the attached substituents. stenutz.eunih.gov
The methoxy carbon (–OCH₃) signal is predicted to be around 51–52 ppm.
The two methyl carbons (–CH₃) attached to the ring would have signals in the upfield region, typically between 12 and 16 ppm.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H (C2-H) | ~7.5 | - |
| Methoxy H (-OCH₃) | ~3.8 | - |
| Methyl H (C4-CH₃) | ~2.4 | - |
| Methyl H (C5-CH₃) | ~2.2 | - |
| Carbonyl C (C=O) | - | ~163 |
| Thiophene C (Substituted) | - | ~125-145 |
| Methoxy C (-OCH₃) | - | ~51 |
| Methyl C (-CH₃) | - | ~13-15 |
These predicted values are based on established chemical shift ranges and data from analogous substituted thiophene compounds and serve as a reliable guide for the structural elucidation of this compound. nih.govoup.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the ester group. The C-O single bond stretches of the ester will also produce strong bands. The thiophene ring itself gives rise to a series of characteristic bands, including C=C stretching, C-S stretching, and C-H bending vibrations. The methyl groups will show characteristic C-H stretching and bending modes.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | IR/Raman | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, CH₃) | IR/Raman | 2980 - 2850 | Medium-Strong |
| C=O Stretch (Ester) | IR | 1725 - 1710 | Strong |
| C=C Stretch (Thiophene Ring) | IR/Raman | 1600 - 1450 | Medium-Variable |
| C-H Bend (CH₃) | IR | 1450 - 1375 | Medium |
| C-O Stretch (Ester) | IR | 1300 - 1100 | Strong |
| C-S Stretch (Thiophene Ring) | IR/Raman | 750 - 650 | Weak-Medium |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₈H₁₀O₂S), the monoisotopic mass is 170.04 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 170. This ion can undergo characteristic fragmentation. Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion at m/z 139 (M-31). Another potential fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃), leading to a fragment at m/z 111 (M-59). Cleavage of a methyl group from the thiophene ring could also occur, producing a peak at m/z 155 (M-15).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. Predicted m/z values for various adducts that might be observed in soft-ionization techniques like electrospray ionization (ESI) are also available. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₈H₁₀O₂S⁺ | 170.03960 | Molecular Ion |
| [M+H]⁺ | C₈H₁₁O₂S⁺ | 171.04743 | Protonated Molecule |
| [M+Na]⁺ | C₈H₁₀NaO₂S⁺ | 193.02937 | Sodium Adduct |
| [M-CH₃]⁺ | C₇H₇O₂S⁺ | 155.01613 | Loss of Methyl Radical |
| [M-OCH₃]⁺ | C₇H₇OS⁺ | 139.02122 | Loss of Methoxy Radical |
| [M-COOCH₃]⁺ | C₆H₇S⁺ | 111.02630 | Loss of Methoxycarbonyl Radical |
Computational and Theoretical Chemistry Studies of Methyl 4,5 Dimethylthiophene 3 Carboxylate
Prediction of Spectroscopic Parameters and Validation with Experimental Data
In the field of computational and theoretical chemistry, the prediction of spectroscopic parameters for a molecule like Methyl 4,5-dimethylthiophene-3-carboxylate, followed by validation with experimental data, is a critical process for confirming its molecular structure and understanding its vibrational properties. This approach typically involves the use of Density Functional Theory (DFT) to calculate spectroscopic data, which is then compared with experimentally obtained spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra.
A common computational method employed for such studies is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for predicting vibrational frequencies of organic molecules. The theoretical calculations are performed on the optimized geometric structure of the molecule in its ground state.
The theoretical vibrational frequencies obtained from these calculations are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To facilitate a more accurate comparison, the computed frequencies are typically scaled using a scaling factor specific to the computational method and basis set used. For the B3LYP method, a scaling factor is applied to the calculated wavenumbers to correct for these systematic errors.
The validation process involves recording the experimental FT-IR and FT-Raman spectra of this compound. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range. The observed bands in the experimental spectra are then assigned to specific vibrational modes of the molecule based on the scaled theoretical frequencies.
The assignment is aided by Potential Energy Distribution (PED) analysis, which provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a detailed understanding of the nature of the vibrational modes, such as stretching, bending, and torsional motions of the various functional groups within the molecule.
For a molecule like this compound, the vibrational analysis would focus on characteristic bands including:
C-H stretching vibrations of the methyl groups and the thiophene (B33073) ring.
C=O stretching of the carboxylate group.
C-O stretching of the ester group.
C-S stretching and ring vibrations of the thiophene moiety.
Various bending and deformation modes of the methyl and carboxylate groups.
A comparison of the theoretical and experimental data would be presented in a table format, showcasing the agreement between the predicted and observed vibrational frequencies and their assignments.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Example)
| Experimental FT-IR | Experimental FT-Raman | Calculated Wavenumber (Scaled) | Assignment (PED) |
|---|---|---|---|
| Data | Data | Data | υ(C-H) |
| Data | Data | Data | υ(C=O) |
| Data | Data | Data | υ(C-S) |
| Data | Data | Data | δ(CH₃) |
υ: stretching; δ: bending. Data for this specific compound is illustrative as direct experimental and computational studies were not found in the search.
The close agreement between the scaled theoretical wavenumbers and the experimental vibrational frequencies would serve to validate the optimized molecular structure of this compound. Furthermore, this correlative study provides a comprehensive understanding of the vibrational dynamics of the molecule. This methodology is a standard practice in computational chemistry to elucidate the structure and properties of novel compounds.
Synthesis and Characterization of Advanced Derivatives and Analogues of Methyl 4,5 Dimethylthiophene 3 Carboxylate
Amide and Carboxamide Derivatives
The conversion of the methyl ester functionality of methyl 4,5-dimethylthiophene-3-carboxylate into amide and carboxamide moieties represents a fundamental strategy for creating derivatives with altered electronic properties and biological activities. mdpi.comjocpr.comnih.gov The synthesis of these derivatives is typically achieved through standard amidation reactions.
One common approach involves the direct reaction of the corresponding carboxylic acid (4,5-dimethylthiophene-3-carboxylic acid) with a primary or secondary amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. mdpi.comjocpr.comnih.gov Alternatively, the methyl ester can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. mdpi.com Another method involves the direct aminolysis of the methyl ester, where the ester is heated with an amine, sometimes in the presence of a catalyst, to yield the carboxamide.
These synthetic routes provide access to a wide range of N-substituted thiophene (B33073) carboxamides. The choice of the amine reactant is crucial in determining the final properties of the derivative. For instance, incorporating aromatic or heterocyclic amines can introduce additional π-systems, influencing the molecule's electronic and photophysical characteristics.
Table 1: Synthesis of Thiophene Carboxamide Derivatives
| Starting Material | Reagents | Product | Ref. |
|---|---|---|---|
| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Appropriate aniline, EDC, DMAP, DCM | 5-(4-fluorophenyl)-N-arylthiophene-2-carboxamide | nih.gov |
| 5-bromothiophene-2-carboxylic acid | 2-aminothiazole, DCC, DMAP, DCM | N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide | mdpi.com |
| 5-bromothiophene-2-carboxylic acid | 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, SOCl₂, TEA, DCM | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide | mdpi.com |
Fused Thiophene Systems, such as Thienopyrimidines, and Related Heterocyclic Ring Constructions
This compound and its close analogues, particularly the 2-amino substituted derivatives, are valuable precursors for the synthesis of fused heterocyclic systems, most notably thienopyrimidines. researchgate.netnih.govmdpi.comnih.gov These fused systems are of significant interest due to their diverse biological activities. The construction of the pyrimidine (B1678525) ring onto the thiophene core is a well-established synthetic strategy.
The most common route to thieno[2,3-d]pyrimidines involves the cyclocondensation of a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile (B183302) with a suitable one-carbon synthon. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can be reacted with formamide (B127407) under reflux to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov
Another versatile method involves the reaction of the 2-aminothiophene-3-carboxylate with isocyanates or isothiocyanates. This initially forms a urea (B33335) or thiourea (B124793) derivative, which can then undergo base-catalyzed cyclization to afford thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues. nih.gov Similarly, reaction with nitriles in the presence of a strong acid like dry hydrogen chloride can lead to the formation of 4-aminothienopyrimidines. mdpi.com
These synthetic strategies allow for the introduction of a variety of substituents onto the pyrimidine ring, enabling the fine-tuning of the pharmacological properties of the resulting fused heterocyclic system.
Table 2: Synthesis of Thienopyrimidine Derivatives
| Starting Material | Reagents | Product | Ref. |
|---|---|---|---|
| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | Hydrazine hydrate, then various reagents | Substituted thieno[2,3-d]pyrimidines | researchgate.net |
| 2-Amino-3-cyano-4,5-dimethylthiophene | Aryl or arylalkyl nitriles, dry HCl, dioxane | Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates | mdpi.com |
| Ethyl 2-aminothiophene-3-carboxylates | Potassium cyanate, acetic acid | Thieno[3,2-d]pyrimidine-2,4-dione | nih.gov |
| 2-Methyl-3-aminothiophene carboxylate | Ethylisothiocyanate, pyridine | 3-Ethyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one | nih.gov |
Metal Complexes and Coordination Compounds Derived from Thiophene Carboxylates
The carboxylate functionality of 4,5-dimethylthiophene-3-carboxylic acid (derived from the corresponding methyl ester) serves as an excellent ligand for the formation of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). globethesis.comnih.govgoogle.comrsc.org The sulfur atom in the thiophene ring can also participate in coordination, leading to diverse and potentially functional materials.
The synthesis of these metal complexes typically involves the reaction of the thiophene carboxylic acid ligand with a metal salt under solvothermal conditions. globethesis.comnih.gov The choice of metal ion, solvent system, and the presence of ancillary ligands can influence the final structure and properties of the resulting coordination compound. For example, the use of nitrogen-containing ancillary ligands can lead to the formation of multi-dimensional frameworks with specific topologies. globethesis.com
Research has shown that thiophene-based dicarboxylic acids can be used to construct MOFs with interesting properties, such as luminescence, which can be utilized for sensing applications. nih.govgoogle.com The resulting frameworks can exhibit porous structures, making them potentially useful for gas storage and separation. The coordination of metal ions to the carboxylate group, and potentially the thiophene sulfur, can also lead to materials with interesting magnetic and electronic properties.
Functionalization for Polymeric Materials and Conjugated Systems
Thiophene-based molecules are fundamental building blocks for a wide range of polymeric and conjugated materials due to their inherent electronic properties. This compound can be envisioned as a precursor to monomers for such applications, particularly after further functionalization.
Polythiophenes are a major class of organic semiconductors. The properties of these polymers can be tuned by the introduction of functional groups on the thiophene repeating unit. While direct polymerization of this compound is not a common strategy, its derivatives can be designed as monomers for polymerization. For instance, the introduction of polymerizable groups, such as halogens at the 2- and 5-positions of the thiophene ring, would allow for its incorporation into polythiophene chains via cross-coupling polymerization methods like Stille or Suzuki coupling.
The ester group can be carried through the polymerization and then hydrolyzed to the carboxylic acid in a post-polymerization modification step. d-nb.info This approach yields a functionalized polythiophene with carboxylic acid side chains, which can influence the polymer's solubility, morphology, and electronic properties. d-nb.info These carboxylic acid groups can act as proton sources, which can be beneficial in certain electronic applications. d-nb.info
The development of new monomers is crucial for advancing OLED and OPV technologies. Thiophene-containing polymers are widely used in these applications. The electronic properties of this compound can be tailored through derivatization to make it a suitable monomer for these applications. For example, by coupling the thiophene core with electron-donating or electron-accepting moieties, donor-acceptor type monomers can be synthesized. rsc.org
Polymers derived from such monomers can exhibit desirable HOMO/LUMO energy levels and absorption characteristics for use in the active layers of OLEDs and OPVs. The presence of the carboxylate group, or its derivatives, can also influence the polymer's processability and film-forming properties, which are critical for device fabrication. While direct application of this compound in this context is not widely reported, its potential as a versatile starting material for the synthesis of advanced monomers is significant.
Exploration of Chiral Derivatives and Enantioselective Synthetic Routes
The introduction of chirality into thiophene-based molecules can lead to materials with unique optical and electronic properties, with potential applications in chiral sensing and asymmetric catalysis. nih.govrsc.org The synthesis of chiral derivatives of this compound can be approached through several strategies.
One method involves the use of chiral auxiliaries. The carboxylic acid derived from the target molecule can be reacted with a chiral alcohol or amine to form a chiral ester or amide. This introduces a stereocenter, which can direct subsequent reactions diastereoselectively. Another approach is to introduce a chiral substituent onto the thiophene ring. This can be achieved by coupling the thiophene core with a chiral building block.
Enantioselective synthesis provides a more direct route to chiral thiophene derivatives. This can involve the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction. For example, asymmetric transition-metal catalyzed cross-coupling reactions could be employed to introduce substituents onto the thiophene ring in an enantioselective manner. While specific enantioselective routes for this compound are not extensively documented, the general principles of asymmetric synthesis are applicable to this system. The development of such routes would open up new avenues for the application of this versatile thiophene derivative in chiroptical materials and asymmetric synthesis. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Utilization as Key Intermediates in Complex Multi-Step Organic Syntheses
Methyl 4,5-dimethylthiophene-3-carboxylate serves as a valuable precursor in the synthesis of various heterocyclic compounds, particularly those with potential biological activity. The thiophene (B33073) ring system is a well-established pharmacophore, and its derivatives are integral to numerous pharmaceutical agents. nih.gov The functional groups present on this compound—the methyl ester and the two methyl groups—offer multiple sites for chemical modification, allowing for the elaboration of the core structure into more complex molecules.
A significant application of thiophene-3-carboxylate derivatives is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The general synthetic strategy often involves the conversion of a 2-aminothiophene-3-carboxylate into the thieno[2,3-d]pyrimidine (B153573) scaffold. While direct utilization of this compound is not extensively documented, a plausible synthetic pathway would involve the introduction of an amino group at the 2-position of the thiophene ring. This transformation would yield a key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which is known to be a useful precursor for thienopyrimidine derivatives. nih.gov
The synthesis of these complex molecules often involves a series of reactions, as outlined in the table below, starting from a suitably substituted thiophene.
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Nitration | 2-Nitro-4,5-dimethylthiophene-3-carboxylate | Introduction of a nitrogen-containing functional group |
| 2 | Reduction | 2-Amino-4,5-dimethylthiophene-3-carboxylate | Formation of the key amine intermediate |
| 3 | Acylation | 2-Acylamino-4,5-dimethylthiophene-3-carboxylate | Preparation for cyclization |
| 4 | Amidation | 2-Acylamino-4,5-dimethylthiophene-3-carboxamide | Conversion of the ester to an amide for subsequent cyclization |
| 5 | Cyclization | Substituted thieno[2,3-d]pyrimidin-4-one | Formation of the fused heterocyclic ring system |
This multi-step approach highlights the role of the initial thiophene carboxylate as a foundational building block upon which the complexity of the final molecule is built. The methyl groups at the 4 and 5 positions of the thiophene ring can influence the biological activity and physical properties of the resulting thieno[2,3-d]pyrimidine derivatives.
Strategic Design and Synthesis of Functional Materials Based on Thiophene Scaffolds
The inherent electronic properties of the thiophene ring make it an excellent component for the design and synthesis of functional organic materials. Thiophene-based polymers, in particular, have been extensively investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The sulfur atom in the thiophene ring contributes to the delocalization of π-electrons, which is essential for charge transport in these materials.
This compound can be envisioned as a monomer precursor for the synthesis of novel conducting polymers. The ester and methyl groups can be chemically modified to introduce polymerizable functionalities. For instance, the methyl groups could be halogenated to allow for cross-coupling polymerization reactions. A common method for the synthesis of polythiophenes is through the polymerization of 2,5-dihalothiophenes.
A hypothetical pathway for the utilization of this compound in the synthesis of a functional polymer is presented below:
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Bromination | Methyl 2,5-dibromo-4,5-dimethylthiophene-3-carboxylate | Introduction of polymerizable handles |
| 2 | Grignard Formation or Stille Coupling | Organometallic thiophene monomer | Activation of the monomer for polymerization |
| 3 | Metal-Catalyzed Cross-Coupling Polymerization (e.g., Kumada, Stille, or Suzuki coupling) | Poly(4,5-dimethylthiophene-3-carboxylate) derivative | Formation of the conjugated polymer backbone |
| 4 | Post-polymerization modification (e.g., hydrolysis of the ester) | Poly(4,5-dimethylthiophene-3-carboxylic acid) | Tuning of the polymer's properties (e.g., solubility, electronic levels) |
The substituents on the thiophene ring play a crucial role in determining the properties of the resulting polymer. The methyl groups can enhance the solubility of the polymer in organic solvents, which is a critical factor for solution-based processing of electronic devices. The carboxylate group, or a derivative thereof, can influence the polymer's electronic properties, such as its HOMO and LUMO energy levels, which are key parameters for device performance. The strategic placement of these functional groups allows for the fine-tuning of the material's properties to suit specific applications.
Contributions to Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened for biological activity to identify new drug leads. The thiophene scaffold is an attractive core structure for DOS due to its chemical stability and the ability to be functionalized at multiple positions. nih.gov
This compound, with its defined substitution pattern, can serve as a starting point for the generation of a focused chemical library. The ester group can be converted into a variety of other functional groups, such as amides, carboxylic acids, or alcohols, which can then be further elaborated. The thiophene ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.
The generation of a chemical library from this compound could proceed through a series of parallel reactions, as illustrated in the following table:
| Reaction Type | Reagents | Resulting Functional Group |
| Amidation | Various primary and secondary amines | Diverse amide derivatives |
| Reduction | Reducing agents (e.g., LiAlH4) | Hydroxymethyl group |
| Hydrolysis | Acid or base | Carboxylic acid |
| Electrophilic Aromatic Substitution (e.g., Halogenation) | Halogenating agents (e.g., NBS, NCS) | Halogenated thiophene derivatives |
Current Research Challenges and Future Perspectives
Development of Sustainable and Green Synthetic Methodologies for Thiophene (B33073) Carboxylates
A primary challenge in the synthesis of thiophene carboxylates is the reliance on traditional methods that often involve harsh conditions, toxic reagents, and significant waste generation. The future of thiophene synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.
Key research efforts are focused on several green strategies:
Metal-Free Synthesis: A significant push is being made to develop synthetic routes that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final products. nih.gov Metal-free approaches minimize metal toxicity and advance the goals of green chemistry. nih.gov These methods utilize alternative sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov
Water as a Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. scispace.com Research has demonstrated the feasibility of palladium-catalyzed direct C–H arylation of thiophene derivatives in water, even using low-purity industrial wastewater, which enhances the green metrics of the process. scispace.com
Energy Efficiency: Many conventional thiophene syntheses require high temperatures. rsc.org Future methodologies aim to reduce energy consumption by designing reactions that proceed under milder conditions or by using alternative energy sources like microwave irradiation. scispace.com For instance, studies have shown that full conversion in certain palladium-catalyzed arylations can be achieved in just 4 hours at 110°C, a significant improvement over previous 20-hour reaction times. scispace.com
Alternative Solvents: Beyond water, researchers are exploring greener solvent alternatives to replace harsh organic solvents. rsc.org Deep eutectic solvents and ionic liquids are being investigated as viable, environmentally friendly media for thiophene derivative synthesis. rsc.org
Biocatalysis: The use of enzymes as catalysts presents a promising frontier for the sustainable synthesis of thiophene-based compounds. For example, thermostable cutinases have been shown to be effective biocatalysts for the environmentally friendly degradation of 2,5-thiophenedicarboxylic acid (TPCA)-based polyesters, which could pave the way for sustainable recycling and synthesis processes. researchgate.net
The following table summarizes a comparison of traditional versus emerging green synthetic approaches for thiophene derivatives.
| Feature | Traditional Methods (e.g., Paal–Knorr) | Emerging Green Methodologies |
| Catalysts | Often rely on metal catalysts. | Focus on metal-free or earth-abundant metal catalysts. nih.govnih.gov |
| Solvents | Typically use harsh organic solvents. | Employ water, deep eutectic solvents, or solvent-free conditions. scispace.comrsc.org |
| Energy Input | Frequently require high temperatures and long reaction times. | Aim for lower temperatures, shorter reaction times, and alternative energy sources. scispace.comrsc.org |
| Atom Economy | Can have lower atom economy due to multi-step processes. | Emphasize one-pot syntheses and C-H functionalization to improve atom economy. nih.govmdpi.com |
| Waste | Generate significant chemical waste. | Designed to minimize waste and reduce the use of hazardous substances. nih.govmdpi.com |
| Sustainability | Lower sustainability profile. | Higher sustainability through recycling, use of bio-based materials, and reduced environmental impact. researchgate.net |
Exploring Novel Reactivity Patterns and Achieving Enhanced Selectivity Control
Thiophene rings possess distinct reactivity at different positions, and controlling the selectivity of functionalization remains a significant challenge. Future research is aimed at uncovering new reactivity patterns and developing methods for precise control over where chemical modifications occur on the thiophene core.
A major area of advancement is C-H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials and thus increasing atom economy. scispace.com Sequential regioselective C-H functionalization is a powerful tool, providing access to variously substituted thiophenes. mdpi.comnih.gov For example, by employing a pH-sensitive directing group, researchers can switch between directed and non-directed C-H activation pathways to generate diverse substitution patterns, such as 2,3,4- and 2,4,5-substituted thiophenes. mdpi.comnih.gov
Palladium-catalyzed reactions have been instrumental in this area. For instance, Pd/C has been used as a catalyst for the completely regioselective C-H functionalization of thiophenes under mild conditions. nih.gov Furthermore, palladium-catalyzed carbonylation procedures are effective for introducing carboxyl functionality onto the thiophene ring. nih.gov
Achieving enhanced selectivity is crucial for creating complex molecules with desired properties. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609), and understanding the electronic properties of substituted thiophenes is key to predicting and controlling reaction outcomes. nih.gov The development of catalysts and reaction conditions that can precisely target a specific C-H bond on the thiophene ring, even in the presence of other reactive sites, is a primary goal for future research.
Advancements in Predictive Computational Tools for Reaction Design and Material Property Prediction
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new thiophene carboxylates. By modeling reactions and predicting properties, researchers can prioritize experiments, reduce trial-and-error, and gain deeper mechanistic insights.
Density Functional Theory (DFT) is a powerful method used to investigate reaction mechanisms and predict the reactivity of thiophene derivatives. mdpi.commdpi.com DFT calculations have been employed to study the mechanism of palladium-catalyzed carboxylation of thiophene with CO2, revealing that the CO2 insertion step is the rate-determining step in the process. mdpi.com Such studies help in optimizing reaction conditions by understanding the energy barriers of different steps. mdpi.commdpi.com Furthermore, DFT can be used to calculate key molecular descriptors related to chemical reactivity and to predict spectral data, which can be compared with experimental results for structural verification. mdpi.com
Computational tools are also crucial for predicting the material properties of novel thiophene-based compounds. For applications in organic electronics, such as organic photovoltaics, quantum methods like time-dependent DFT can be used to study the structural, optical, and electronic properties of new thiophene-based molecules. nih.gov These calculations help in identifying relationships between chemical structure and optoelectronic properties, guiding the design of more efficient materials. nih.gov
Machine learning (ML) is an emerging area with the potential to revolutionize reaction design. jetir.org By training algorithms on large datasets of known reactions, ML models can predict the outcomes of new reactions, suggest optimal synthetic routes, and even propose novel reactions. jetir.orgillinois.edu This data-driven approach, combined with quantum chemical calculations, will enable a more predictive and efficient design cycle for new thiophene carboxylates with tailored properties. mdpi.com
Integration with High-Throughput Experimentation and Automation in Chemical Discovery
The traditional, serial approach to chemical synthesis and testing is often slow and labor-intensive. The integration of high-throughput experimentation (HTE) and robotic automation is poised to dramatically accelerate the discovery of new thiophene carboxylates and their applications.
High-Throughput Experimentation (HTE) utilizes multi-well plates and robotics to perform a large number of experiments in parallel on a small scale. nih.govyoutube.com This allows for the rapid screening of a wide array of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly optimize a chemical transformation. nih.gov HTE is also a powerful tool for library synthesis, enabling the rapid creation of a large collection of thiophene derivatives for screening in biological or materials science applications. youtube.com The large, high-quality datasets generated by HTE are particularly well-suited for training machine learning algorithms, creating a synergistic loop between experimentation and predictive modeling. youtube.com
Q & A
Q. Basic
- In vitro antioxidant assays :
- DPPH radical scavenging.
- Nitric oxide (NO) inhibition.
- Lipid peroxidation (ferric ion-induced, using rat brain homogenate) .
- In vivo anti-inflammatory models : Carrageenan-induced rat paw edema, with activity compared to diclofenac (70.2–83.1% inhibition) .
Advanced
Structure-activity relationship (SAR) studies show phenolic substitutions (e.g., 4-hydroxy-3-methoxyphenyl) enhance activity due to steric hindrance and radical stabilization. Methoxy groups reduce efficacy, confirming the necessity of free –OH groups .
How do computational methods aid in understanding the electronic properties of thiophene-based compounds?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Substituents like cyano or nitro groups lower LUMO energy, enhancing electrophilicity. Molecular docking studies (e.g., with cyclooxygenase enzymes) rationalize anti-inflammatory activity .
What safety protocols are recommended for handling this compound?
Q. Basic
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards).
- Work in a fume hood; avoid inhalation (respiratory toxicity, Category 3).
- Store in cool, dry conditions away from incompatible substances .
How are synthetic byproducts or low-yield reactions troubleshooted in thiophene chemistry?
Q. Advanced
- Reaction monitoring : HPLC or TLC identifies intermediates/byproducts.
- Temperature control : Gewald reaction requires strict 60–70°C range .
- Catalyst screening : Piperidine/acetic acid ratios in Knoevenagel condensation improve regioselectivity .
What are the applications of this compound in materials science?
Q. Advanced
- Conductive polymers : Thiophene cores enable π-conjugated systems for organic semiconductors.
- Coordination chemistry : Sulfur and ester groups act as ligands for transition metals (e.g., Pd catalysts) .
How do crystallographic data resolve contradictions in molecular geometry predictions?
Advanced
Discrepancies between computational (e.g., Gaussian-optimized structures) and experimental (X-ray) data are resolved by analyzing packing effects. For example, hydrogen bonds in crystals (N–H⋯O) may induce planarization not observed in gas-phase calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
